Ethyl quinuclidine-4-carboxylate hydrochloride
Overview
Description
Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is a white to yellow solid that is typically stored in an inert atmosphere at room temperature . This compound is used as a reagent in organic synthesis, particularly in the synthesis of aminoquinuclidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride involves the esterification of quinuclidine-4-carboxylic acid with ethanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:
Temperature: Room temperature to reflux
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Ethanol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the esterification process
Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt
Quality control measures: to ensure the purity and consistency of the product
Chemical Reactions Analysis
Types of Reactions: Ethyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form quinuclidine-4-carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Various substituted quinuclidine derivatives.
Hydrolysis: Quinuclidine-4-carboxylic acid.
Reduction: Quinuclidine-4-methanol.
Scientific Research Applications
Ethyl quinuclidine-4-carboxylate hydrochloride has several applications in scientific research:
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl quinuclidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl quinuclidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
Quinuclidine-4-carboxylic acid: The parent acid form of the compound.
Quinuclidine-4-methanol: The reduced form of the ester group.
Aminoquinuclidine derivatives: Compounds synthesized using this compound as a reagent.
Uniqueness: this compound is unique due to its specific ester group, which allows for various chemical modifications and applications in organic synthesis. Its hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in both research and industrial settings.
Properties
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRWAASJLSZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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